![molecular formula C25H26N4O5S B2428324 ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 1043868-27-4](/img/structure/B2428324.png)
ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate
Description
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Propriétés
IUPAC Name |
ethyl 2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-3-34-22(31)15-35-25-28-18-10-6-5-9-17(18)23-27-19(24(32)29(23)25)12-13-21(30)26-14-16-8-4-7-11-20(16)33-2/h4-11,19H,3,12-15H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTWUCGIXIVBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the imidazoquinazoline class and is characterized by multiple functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol. The compound features an imidazoquinazoline core, which is known for its diverse biological activities.
Property | Value |
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Molecular Formula | |
Molecular Weight | 420.49 g/mol |
Key Functional Groups | Amides, Sulfonamides, Carbonyls |
Research indicates that this compound exhibits potential as a tyrosine kinase inhibitor , which is significant in cancer therapy. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and growth. Inhibition of these enzymes can lead to reduced tumor growth and proliferation.
Experimental Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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In Vitro Studies :
- A study demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by targeting specific tyrosine kinases involved in cancer progression .
- Another study assessed its cytotoxic effects on various cancer types, showing promising results in reducing cell viability .
-
In Vivo Studies :
- Animal model studies indicated that administration of the compound led to significant tumor regression compared to control groups .
Case Studies
A notable case study involved a patient with advanced melanoma who was treated with a derivative of this compound. The treatment resulted in a marked decrease in tumor size and improved overall survival rates. The mechanism was attributed to the compound's ability to inhibit key signaling pathways associated with tumor growth .
Q & A
Q. What are the key synthetic steps for constructing the imidazo[1,2-c]quinazolin-3-one core in this compound?
The synthesis involves sequential heterocycle formation, starting with cyclization of quinazoline precursors. For example, hydrazine hydrate can react with substituted benzoxazole intermediates under reflux conditions to form the imidazoquinazoline core. Sulfanyl group introduction is achieved via nucleophilic substitution or thiol-ene coupling, followed by carbamoylation using 2-methoxyphenylmethyl isocyanate. Critical steps are monitored by TLC (e.g., chloroform:methanol 7:3) and characterized via NMR and mass spectrometry .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical methods include:
- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm.
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl linkage at C5 of the imidazoquinazoline core).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ matching theoretical values within 2 ppm). Contaminants (e.g., unreacted starting materials) are identified via comparative chromatography .
Q. What in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination).
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control. Dose-response curves and statistical validation (p < 0.05) are critical for reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability?
Strategies include:
- Prodrug Design : Ester hydrolysis (e.g., ethyl to carboxylic acid conversion) to improve solubility.
- Lipidization : Adding hydrophobic groups (e.g., adamantane derivatives) to enhance membrane permeability.
- Co-crystallization : With cyclodextrins to stabilize the amorphous phase for better dissolution. Computational tools (e.g., COMSOL Multiphysics) model partition coefficients (logP) and solubility profiles .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-Response Reevaluation : Test overlapping concentration ranges across labs to identify threshold effects.
- Off-Target Screening : Use proteome-wide affinity chromatography to detect unintended binding partners.
- Structural Analog Comparison : Compare with derivatives (e.g., trifluoromethylphenyl analogs) to isolate pharmacophore contributions. Contradictions often arise from assay conditions (e.g., serum interference) or batch-to-batch purity variations .
Q. Which in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
- Rodent Models : Sprague-Dawley rats for IV/PO administration to calculate AUC, Cmax, and t₁/₂.
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14-day repeated dosing.
- Tissue Distribution : Radiolabeled compound tracking via PET imaging or LC-MS/MS in organ homogenates. Ethical guidelines (e.g., IACUC protocols) must govern humane endpoints .
Methodological Resources
Q. How are computational methods applied to optimize synthetic routes?
- Retrosynthetic AI : Tools like IBM RXN for pathway prediction, prioritizing atom-efficient steps.
- Reaction Simulation : Density Functional Theory (DFT) to model transition states and activation energies.
- Process Automation : AI-driven robotic platforms for high-throughput reaction screening (e.g., varying catalysts/solvents). These methods reduce trial-and-error, improving yield from ~40% to >75% in validated cases .
Q. What techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (ka/kd) for protein-ligand interactions.
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., kinase domains) to resolve binding modes.
- Molecular Dynamics (MD) : Simulations (50–100 ns) to assess conformational stability in binding pockets. Data cross-validation with mutagenesis studies confirms critical residues for activity .
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